

A Technical History of Propane: From Synthesis to Commercial Fuel

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Propain*

Cat. No.: *B146935*

[Get Quote](#)

This whitepaper provides a detailed historical account of the discovery and synthesis of propane, tracing its evolution from a laboratory curiosity in the mid-19th century to a globally significant fuel source. The narrative focuses on the key scientific milestones, the experimental methodologies of early pioneers, and the quantitative growth of propane as a commercial product. This document is intended for researchers, scientists, and professionals in the fields of chemistry and energy development.

Foundational Scientific Discoveries

The story of propane begins not as a fuel, but as a novel compound synthesized in a laboratory and later identified as a natural component of crude oil.

1.1. The First Synthesis: Marcellin Berthelot (1857)

The first documented synthesis of propane was achieved by the French chemist Marcellin Berthelot in 1857.^{[1][2][3]} Berthelot's work was part of a broader effort in organic synthesis where he successfully created numerous simple hydrocarbons, including methane, ethylene, and benzene, from inorganic substances.^{[4][5][6]} His experiments provided substantial evidence against the prevailing theory of vitalism, which posited that organic compounds could only be produced by living organisms.^[6] This foundational work laid the chemical groundwork for understanding and producing gaseous hydrocarbons.^[1]

1.2. Identification in Nature: Edmund Ronalds (1864)

While Berthelot created propane synthetically, British chemist Edmund Ronalds was the first to identify it as a naturally occurring substance. In 1864, Ronalds found propane dissolved in light crude oil from Pennsylvania.^{[1][2]} This discovery was crucial as it established propane's existence as a component of natural hydrocarbon resources, hinting at its potential for future extraction and use.^[1]

Key Experimental Protocols

2.1. Berthelot's Synthesis of Propane (1857)

While detailed laboratory notes from the era are scarce, the described methodology for Berthelot's synthesis of propane involves the reduction of propylene dibromide.

- Objective: To synthesize the three-carbon alkane, propane.
- Primary Reactants:
 - Propylene dibromide ($C_3H_6Br_2$)
 - Potassium iodide (KI)
 - Water (H_2O)
- Methodology:
 - A mixture of propylene dibromide was prepared with potassium iodide and water in a sealed reaction vessel.
 - The vessel was heated, initiating a reduction reaction.
 - In this process, the bromine atoms are removed from the propylene dibromide, and hydrogen atoms are added, resulting in the formation of propane gas (C_3H_8).
 - The resulting gas was collected and its properties were studied to confirm its identity as propane.

This synthesis was a significant achievement, demonstrating that complex organic molecules could be constructed from simpler, well-defined starting materials.^[2]

The Path to Commercialization

The transition of propane from a laboratory chemical to a commercial fuel was driven by the work of Dr. Walter O. Snelling, who recognized its practical potential.

3.1. Dr. Walter O. Snelling's "Discovery" (1910)

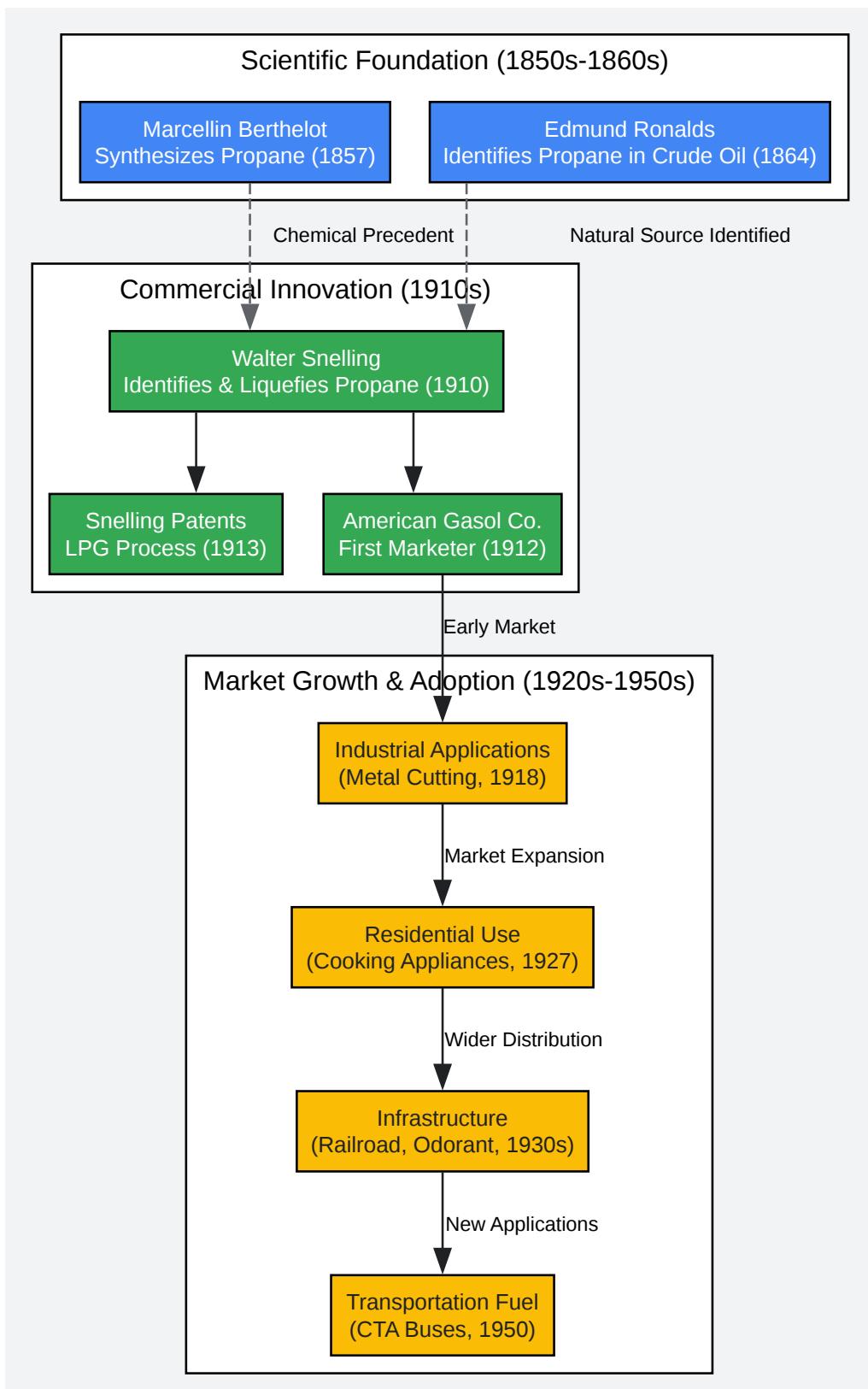
In 1910, Dr. Walter Snelling, a chemist for the U.S. Bureau of Mines, investigated the phenomenon of gasoline evaporating from a Ford Model T's fuel tank.[\[7\]](#)[\[8\]](#)[\[9\]](#) He observed that volatile vapors from the gasoline could repeatedly pop the cork out of a jug.[\[7\]](#)[\[8\]](#)[\[10\]](#) This led him to experiment with these "wild" vapors.[\[2\]](#) Snelling's key contribution was demonstrating that these gaseous hydrocarbons, including propane, could be compressed and liquefied, allowing them to be stored and transported in a stable, portable form.[\[1\]](#)[\[9\]](#) This discovery was pivotal for the commercial viability of propane.[\[1\]](#)

3.2. The Birth of an Industry

Following his breakthrough, Snelling, along with colleagues, founded the American Gasol Co. in 1912, the first commercial marketer of propane.[\[1\]](#)[\[3\]](#)[\[7\]](#) In 1913, Snelling sold his patent for the liquefaction process to Frank Phillips, the founder of Phillips Petroleum Co., for \$50,000.[\[7\]](#)[\[11\]](#) This marked the beginning of the Liquefied Petroleum Gas (LPG) industry. The first residential use of propane also occurred in 1912.[\[10\]](#)[\[12\]](#) Early applications focused on industrial tasks like metal cutting with blowtorches, the first of which was developed in 1918.[\[7\]](#)[\[10\]](#)[\[12\]](#)

Quantitative Growth and Adoption

The commercial adoption of propane grew steadily through the 20th century, driven by new applications and improved infrastructure. The development of gas-powered domestic cooking appliances in 1927 and innovations in transportation via railroad tank cars in the 1930s were significant catalysts.[\[3\]](#)[\[10\]](#)[\[13\]](#) An odorant, ethyl mercaptan, was added to the gas in the 1930s to allow for the easy detection of leaks.[\[3\]](#)[\[13\]](#)


Data Presentation: Historical U.S. Propane/LPG Sales

Year	Annual Sales Volume (U.S. Gallons)	Key Developments
1922	223,000	First official sales tracking by the U.S. Bureau of Mines.[7][14]
1925	404,000	Rapid early growth in industrial use.[7][14]
1927	1,000,000	Development of the first domestic gas ranges.[11]
1935	56,000,000	Expansion of infrastructure, including railroad transport.[3][11]
1945	1,000,000,000	Post-WWII surge in residential use.[2][11]
1958	7,000,000,000	Widespread adoption in homes and for transportation.[2][3][13]
2004	15,000,000,000	Matured into a multi-billion dollar industry.[2][3][13]

By 1947, 62% of U.S. homes were equipped with either natural gas or propane for cooking.[2][3] The Chicago Transit Authority's order of 1,000 propane-fueled buses in 1950 further solidified its role in transportation.[2][3][13]

Visualization of Historical Workflow

The following diagram illustrates the logical progression from initial scientific discovery to the establishment of the commercial propane industry.

[Click to download full resolution via product page](#)

Caption: Workflow from Propane's discovery to its commercial adoption.

Modern Context and Conclusion

Today, propane is primarily produced as a by-product of natural gas processing and petroleum refining.^{[2][15]} Approximately 90% of the propane used in the United States is produced domestically.^[2] The historical journey of propane is a clear example of how fundamental chemical synthesis and discovery, followed by targeted technological innovation, can create a major energy industry. From Berthelot's foundational synthesis to Snelling's practical application, the development of propane showcases a classic pathway of scientific commercialization that continues to power homes and industries worldwide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. tankfarm.io [tankfarm.io]
- 2. Propane - Wikipedia [en.wikipedia.org]
- 3. Propane History [jjgasservice.com]
- 4. encyclopedia.com [encyclopedia.com]
- 5. goaravetisyan.ru [goaravetisyan.ru]
- 6. Marcellin Berthelot - Wikipedia [en.wikipedia.org]
- 7. The History of Propane - Star Gas Products, Inc. [stargasproducts.com]
- 8. usepropane.com [usepropane.com]
- 9. LPG: the origin of an alternative fuel [begasmotor.com]
- 10. fosterfuels.com [fosterfuels.com]
- 11. Brief history of propane - J Fuels [jfuels.com]
- 12. hopenergy.com [hopenergy.com]
- 13. A brief history of propane and its uses | Cenex [cenex.com]
- 14. gazeo.com [gazeo.com]

- 15. Smith Gas Liquids [smithgas.com]
- To cite this document: BenchChem. [A Technical History of Propane: From Synthesis to Commercial Fuel]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b146935#historical-context-of-propane-discovery-and-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com